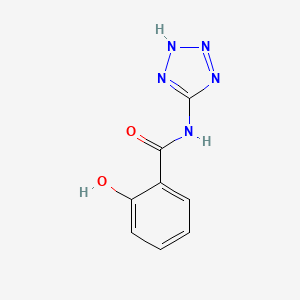
1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8054 has been extensively studied for its potential use as an anticancer agent.
Mechanism of Action
1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide selectively inhibits the Aurora A kinase by binding to the ATP-binding site of the kinase. Aurora A kinase is a protein that plays a crucial role in cell division, specifically in the formation and function of the mitotic spindle. 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide disrupts the function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has been shown to have potent antitumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has also been shown to enhance the efficacy of other anticancer agents when used in combination therapy. In addition, 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It has been extensively studied and optimized for high yields and purity. It has also been shown to have potent antitumor activity in preclinical studies. However, there are also limitations to using 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide in lab experiments. 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide is a small molecule inhibitor and may not be suitable for all types of cancer. In addition, 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide may have off-target effects that could lead to unwanted side effects.
Future Directions
For the study of 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide include further optimization of its synthesis, investigation of its use in combination therapy, and development of more selective Aurora A kinase inhibitors.
Synthesis Methods
1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide is synthesized using a multi-step synthetic route. The first step involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-4-nitropyrazole-5-carboxamide to form the desired product, 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide. The synthesis of 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has been optimized to achieve high yields and purity.
Scientific Research Applications
1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to selectively inhibit the Aurora A kinase, which is overexpressed in various types of cancer. In preclinical studies, 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has demonstrated potent antitumor activity against a variety of human cancer cell lines and xenograft models. 1-methyl-N-(5-methyl-3-isoxazolyl)-4-nitro-1H-pyrazole-5-carboxamide has also been shown to enhance the efficacy of other anticancer agents when used in combination therapy.
properties
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c1-5-3-7(12-18-5)11-9(15)8-6(14(16)17)4-10-13(8)2/h3-4H,1-2H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTOQRBVSYTBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5823124.png)
![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)


![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)
![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)
![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)